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Compound of Interest

Compound Name:
3-(Boc-aminomethyl)-3-

methoxyazetidine

CAS No.: 1392803-97-2

Cat. No.: B1404946

Get Quote

Core Audience: Medicinal Chemists, Structural Biologists, and Process Chemists. Scope:

Relative stereochemistry (cis vs. trans in 2,3- or 1,3-disubstituted systems) and absolute

configuration determination.

Executive Summary: The "Puckering" Challenge
Unlike six-membered rings where chair conformations are well-defined, azetidines exist in a

dynamic equilibrium between puckered conformations (butterfly shape). This rapid ring

inversion (energy barrier ~1.3 kcal/mol) averages NMR signals at room temperature, often

rendering standard Karplus relationships counter-intuitive.

Critical Insight: In four-membered rings, the standard alkene/cyclohexane rule for coupling

constants (

) is frequently inverted. For azetidines,

is typically larger than
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. Relying on standard "trans-diaxial" logic will lead to incorrect assignments.

Comparative Analysis of Confirmation Methods
The following table compares the primary methods for determining stereochemistry in azetidine

scaffolds.

Method
Target
Information

Accuracy
Resource
Intensity

Key Limitation

1D

H NMR (

-coupling)

Relative

(cis/trans)
Moderate Low

Ambiguous if

values overlap

(5-6 Hz range).

NOE/ROESY

NMR

Relative Spatial

Proximity
High Low-Medium

Requires rigid

conformation or

distinct

populations.

X-Ray

Crystallography

Absolute &

Relative
Gold Standard High

Requires single

crystals; solid-

state packing

may differ from

solution.

Mosher's

Analysis

Absolute

Configuration
High Medium

Requires a

derivatizable

handle (e.g., -

OH, -NH₂).

DFT-GIAO

Calculation

Theoretical

Verification
High Medium

Computationally

expensive;

requires accurate

conformational

sampling.

Deep Dive: NMR Spectroscopy Protocols
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A. Coupling Constant ( ) Analysis
For 2,3-disubstituted azetidines, the vicinal coupling constants (

) provide the first line of evidence.

The Rule of Thumb for Azetidines:

(synclinal): Typically 6 – 9 Hz.

(antiperiplanar): Typically 2 – 5 Hz.

Mechanism: In the puckered conformation, cis-protons often adopt a nearly eclipsed

geometry (dihedral angle

), maximizing orbital overlap. Trans-protons often adopt a geometry with

(close to the Karplus minimum), resulting in smaller coupling.

B. NOE/ROESY Experiments (The Validator)
Since ring puckering can distort

values, Through-Space (NOE) correlations are mandatory for confirmation.

Protocol:

Sample Prep: Degas sample (remove paramagnetic O₂) to maximize NOE buildup. Use a

viscous solvent (e.g., DMSO-

) if the molecule is small to ensure negative NOE (or use ROESY).

Mixing Time: Set to 500–800 ms for small molecules.

Diagnosis:

Cis-Isomer: Strong NOE enhancement between H2 and H3 substituents.

Trans-Isomer: Weak/No NOE between substituents; potential NOE between H3

substituent and H2 proton.
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C. Visualization of Logic Flow

Start: Purified Azetidine Isomer

Is the solid crystalline?

X-Ray Diffraction
(Definitive Absolute & Relative)

Yes

1H NMR Analysis
(Measure 3J H2-H3)

No

Check Coupling Constant (J)

J = 6-9 Hz
(Likely Cis)

High J

J = 2-5 Hz
(Likely Trans)

Low J

Run NOE/ROESY
(Confirm Spatial Proximity)

Derivatization Required?
(e.g. Mosher's for Absolute)

Relative Config Confirmed

Mosher's Ester Analysis
(Determine R/S)

Chiral Handle Present (OH/NH)

DFT-GIAO Calculation
(Compare theoretical vs exp shifts)

No Handle / Ambiguous

Click to download full resolution via product page
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Figure 1: Decision matrix for stereochemical assignment in azetidine derivatives.

Advanced Protocol: Mosher's Method for Absolute
Configuration
If the 3-substituent contains a chiral handle (e.g., secondary alcohol or amine), use the

modified Mosher’s method to determine absolute configuration (

or

).

Step-by-Step Protocol:

Derivatization: React the substrate (e.g., 3-hydroxyazetidine) separately with

- and

-

-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).

NMR Acquisition: Acquire

H NMR for both the

-MTPA and

-MTPA esters.

Analysis (

):

Calculate

for protons neighboring the chiral center.[1][2][3]

Interpretation: Protons with positive
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reside on the right side of the plane defined by the MTPA carbonyl; protons with negative

reside on the left.

Construct a stereochemical model to assign the central carbon configuration.

Computational Verification (DFT-GIAO)
When experimental data is ambiguous (e.g., rapid ring inversion averages

values to ~5 Hz), Computational NMR is the tie-breaker.

Conformational Search: Use Molecular Mechanics (e.g., MMFF94) to find low-energy

puckered states.

Geometry Optimization: Optimize geometries using DFT (e.g., B3LYP/6-31G* or

B97X-D).

NMR Calculation: Calculate shielding tensors using the GIAO method (Gauge-Independent

Atomic Orbital).

Comparison: Correlate calculated chemical shifts with experimental data. The isomer with

the lowest Mean Absolute Error (MAE) or highest DP4+ probability is the correct structure.

References
Cis/Trans Coupling Constants in Azetidines

Source:

Relevance: Confirms the counter-intuitive coupling ranges ( ) for 4-membered
lactams/azetidines.

X-Ray Crystallography of 3-Substituted Azetidines

Source:

Relevance: Provides crystallographic parameters and packing density comparisons for
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Mosher's Method Protocol

Source:

Relevance: The standard protocol for absolute configur

Stereoselective Synthesis & Confirmation

Source:

Relevance: Demonstrates the use of NOE and coupling constants in confirming
stereochemistry of synthesized azetidines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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